Ethyl 2-cyanobutanoate

Descripción

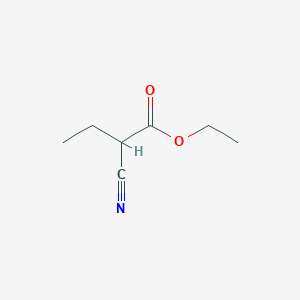

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-cyanobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCISHUHNFYJJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277197 | |

| Record name | ethyl 2-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1619-58-5 | |

| Record name | Butanoic acid, 2-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1619-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001619585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1619-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-cyanobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyanobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 2-cyanobutanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC5NP58RS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms of Ethyl 2 Cyanobutanoate

Nucleophilic Reactivity of the Alpha-Carbon

The carbon atom situated between the ester carbonyl group and the nitrile group (the α-carbon) is particularly reactive. The electron-withdrawing nature of both adjacent groups increases the acidity of the α-hydrogen, facilitating its removal by a base to form a stabilized carbanion. This nucleophilic carbanion is central to many of the compound's characteristic reactions.

The nucleophilic carbanion generated at the alpha-carbon readily participates in alkylation reactions with haloalkanes. This process allows for the introduction of various alkyl substituents at the α-position, forming new carbon-carbon bonds. The reactivity is analogous to that of other active methylene (B1212753) compounds, such as ethyl cyanoacetate (B8463686). For instance, systematic studies on the alkylation of ethyl cyanoacetate with haloalkanes have demonstrated the formation of diverse organic compounds. chemprob.org

In reactions with dihaloalkanes, cycloalkylation can occur. For example, the alkylation of ethyl cyanoacetate with 1,2-dichloroethane (B1671644) can yield cyclopropane (B1198618) and cyclohexane (B81311) derivatives through C,C-dialkylation and intermolecular tetra-C-alkylation, respectively. chemprob.org This highlights the potential for ethyl 2-cyanobutanoate to be used in the synthesis of cyclic structures.

Table 1: Examples of Alkylation Reactions with Active Methylene Compounds Data based on analogous reactions with ethyl cyanoacetate.

| Alkylating Agent | Substrate | Product Type | Reference |

|---|---|---|---|

| 1,2-dichloroethane | Ethyl cyanoacetate | Cyclopropane and Cyclohexane derivatives | chemprob.org |

| 1,2,3-trichloropropane | Ethyl cyanoacetate | Substituted hexanedinitrile | chemprob.org |

The alpha-carbon of this compound can also undergo acylation, reacting with acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of β-keto esters, which are valuable synthetic intermediates. The direct vicinal cyano-acylation of unsaturated hydrocarbons has emerged as a powerful strategy for synthesizing β-cyano carbonyl compounds. chemrevlett.com

While direct acylation of this compound is a specific application, the broader field of Friedel-Crafts acylation provides context for such transformations. This electrophilic aromatic substitution allows for the synthesis of monoacylated products from arenes and acyl chlorides or anhydrides. organic-chemistry.org Esters themselves can also be used as acylating reagents in certain Friedel-Crafts reactions, for example, in the indium tribromide-catalyzed acylation of arenes. organic-chemistry.org These principles underpin the general reactivity patterns that enable the acylation of active methylene compounds.

Condensation reactions are a hallmark of active methylene compounds like this compound.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with an aldehyde or ketone, typically catalyzed by a weak base such as an amine. The reaction with ethyl cyanoacetate, a closely related compound, has been extensively studied. researchgate.netresearchgate.netorganic-chemistry.org For example, triphenylphosphine (B44618) has been shown to be an efficient catalyst for the mild, solvent-free Knoevenagel condensation of aldehydes with ethyl cyanoacetate, affording olefins in excellent yields. organic-chemistry.org Similarly, diisopropylethylammonium acetate (B1210297) (DIPEAc) has been used as an effective catalyst for the condensation of aldehydes and ethyl cyanoacetate to produce cyanoacrylates with high yields. scielo.org.mx These studies demonstrate a versatile method for forming new carbon-carbon double bonds. scielo.org.mxoiccpress.com

Table 2: Catalysts Used in Knoevenagel Condensation with Ethyl Cyanoacetate

| Catalyst | Aldehyde Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Piperidine (B6355638) | Carbohydrate-derived furaldehydes | Organic solvent-free | High selectivity and yield | researchgate.net |

| DABCO with [HyEtPy]Cl | Various aldehydes | Hydroxy ionic liquid promoter | Good catalytic activity | researchgate.net |

| Triphenylphosphine | Aromatic, aliphatic, heterocyclic | Solvent-free, optional microwave | Excellent yields, (E)-geometry | organic-chemistry.org |

| Morpholine | Aromatic aldehydes | Water | Green chemistry conditions | researchgate.net |

| Diisopropylethylammonium acetate (DIPEAc) | Aromatic aldehydes | Hexane (B92381), 65-70 °C | Good to excellent yields | scielo.org.mx |

| Nano-Fe3O4@EA | Formylarylsulfonates | Base-free | High yield, short reaction time | oiccpress.com |

Dieckmann and Claisen-type Condensations: this compound can also undergo base-catalyzed self-condensation reactions. Research has shown that ethyl cyanoacetate can undergo an intermolecular Claisen-type condensation involving three substrate molecules to form a more complex structure. chemprob.org This reactivity is analogous to the Dieckmann condensation, which is an intramolecular version of the Claisen condensation, used to form cyclic β-keto esters.

Reactions Involving the Nitrile Group

The nitrile (-C≡N) group in this compound is another site of significant reactivity. It can be transformed into other important functional groups, such as amines and carboxylic acids, through reduction and hydrolysis, respectively.

The nitrile group can be reduced to a primary amine (-CH₂NH₂) through catalytic hydrogenation or by using chemical reducing agents. Under heterogeneous catalysis, related cyanobutanoate compounds can be selectively reduced to yield diamines or to form heterocyclic rings, with the outcome depending on the catalyst used. researchgate.net Reagents such as sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst like cobalt chloride, can also effectively reduce nitriles to primary amines. researchgate.net This transformation is a fundamental route for synthesizing amines from nitriles.

The nitrile group can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. savemyexams.comorganicchemistrytutor.combyjus.com This reaction typically proceeds in two stages, first forming an amide intermediate, which is then further hydrolyzed to the carboxylic acid. byjus.comlumenlearning.com

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt. byjus.com Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. organicchemistrytutor.comyoutube.com

Basic Hydrolysis: Under basic conditions, such as heating with sodium hydroxide (B78521) solution, the reaction yields a salt of the carboxylic acid and ammonia. byjus.com Subsequent acidification is required to obtain the free carboxylic acid. savemyexams.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. organicchemistrytutor.comyoutube.com Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage. organicchemistrytutor.com

This hydrolysis provides a synthetic route to convert a compound containing a nitrile into the corresponding carboxylic acid, effectively changing the functional group and extending the carbon chain if the nitrile was introduced via nucleophilic substitution. lumenlearning.com

Cyclization Reactions Leading to Heterocycles

This compound is a versatile precursor in the synthesis of various heterocyclic compounds. Its activated nitrile and ester functionalities, combined with the reactivity of the α-carbon, allow for its participation in a range of cyclization reactions, yielding structures of significant chemical and pharmacological interest.

Thiazole (B1198619) and Thiophene Formation via Modified Gewald Reactions

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes. wikipedia.orgumich.edu However, modifications to this reaction have demonstrated that the substitution pattern of the starting nitrile can selectively lead to the formation of either thiophenes or thiazoles. nih.gov In the context of this compound, the presence of an alkyl substituent (an ethyl group) on the carbon atom alpha to the cyano group is a critical determinant of the reaction's outcome.

Research has shown that when the α-carbon of a nitrile precursor is substituted with an alkyl or aryl group, the reaction with an aldehyde precursor, such as that derived from 1,4-dithiane-2,5-diol, and elemental sulfur selectively yields a 2-substituted thiazole. nih.govnih.gov This selectivity arises because the substitution at the α-position blocks the typical Gewald mechanism that leads to 2-aminothiophene formation. nih.gov The proposed mechanism for thiazole formation involves the initial reaction of the nitrile with the aldehyde and sulfur, followed by a cyclization pathway that is favored by the presence of the α-substituent.

Conversely, nitriles lacking a substituent at the α-position, such as malononitrile, predominantly yield 2-aminothiophenes under similar conditions. nih.gov The steric hindrance and electronic effects of the α-alkyl group in this compound direct the cyclization towards the formation of a thiazole ring.

| Nitrile Precursor | α-Substitution | Primary Product |

|---|---|---|

| This compound | Ethyl group | Thiazole derivative |

| Malononitrile | None (methylene group) | Thiophene derivative |

Pictet-Spengler Reactions and Alkaloid Synthesis

The Pictet-Spengler reaction is a powerful tool in organic synthesis for the construction of tetrahydroisoquinoline and tetrahydro-β-carboline skeletons, which are core structures in many alkaloids. clockss.orgnih.gov The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.gov

While direct examples of this compound in Pictet-Spengler reactions are not extensively documented, its derivatives and related cyanoesters have been utilized in the synthesis of complex alkaloids. The cyano group can be a precursor to the iminium ion intermediate required for the cyclization. The reaction of tryptamine (B22526) derivatives with carbonyl compounds is a common application of this reaction, leading to the formation of β-carboline alkaloids. clockss.orgresearchgate.netresearchgate.net

The general mechanism of the Pictet-Spengler reaction involves the formation of an iminium ion from the condensation of the amine and the carbonyl compound. This is followed by an electrophilic attack of the iminium ion on the electron-rich aromatic ring (e.g., the indole (B1671886) nucleus of tryptamine) to form a spiroindolenine intermediate, which then rearranges to the final tetrahydro-β-carboline product. clockss.orgnih.gov The versatility of this reaction allows for the introduction of various substituents on the newly formed heterocyclic ring, depending on the nature of the carbonyl precursor used.

Formation of Pyrimidine (B1678525) Derivatives

This compound is a valuable building block for the synthesis of pyrimidine derivatives, which are a class of heterocyclic compounds with a wide range of biological activities. nih.govgsconlinepress.com The presence of both the nitrile and the ester groups allows for participation in condensation reactions with various dinucleophiles to form the pyrimidine ring.

One common approach involves the reaction of this compound with amidines or ureas. For instance, in multicomponent reactions, an aldehyde, an active methylene compound like this compound, and a urea (B33335) or thiourea (B124793) derivative can condense to form highly substituted pyrimidine derivatives. gsconlinepress.comresearchgate.net These reactions are often catalyzed by a base and can proceed through a series of condensation and cyclization steps.

A typical reaction sequence for the formation of a pyrimidine ring might involve the initial Knoevenagel condensation of the aldehyde with this compound, followed by a Michael addition of the urea or amidine, and subsequent intramolecular cyclization and dehydration to afford the final pyrimidine product. The use of this compound allows for the introduction of an ethyl group at a specific position on the resulting pyrimidine ring.

| Reactants | Catalyst/Conditions | Product |

|---|---|---|

| Aromatic aldehyde, this compound, Barbituric acid | DABCO, Aqueous ethanol, Room temperature | Pyrano[2,3-d]pyrimidine derivative |

| Aldehyde, Ethyl cyanoacetate (analogous to this compound), Thiourea | Potassium carbonate | 5-Cyano-4-oxo-6-alkyl(aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidine |

Reactions Involving the Ester Group

The ethyl ester functionality of this compound can undergo characteristic reactions of esters, such as transesterification and aminolysis, providing pathways to modify this part of the molecule and synthesize new derivatives.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by an acid or a base. mdpi.com In the case of this compound, the ethyl group can be replaced by other alkyl groups by reacting it with a different alcohol in the presence of a suitable catalyst.

The reaction is an equilibrium process, and to drive it towards the desired product, an excess of the new alcohol is often used, or the alcohol being replaced (ethanol in this case) is removed from the reaction mixture as it is formed. mdpi.com

The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen of the ester, making it more electrophilic. The new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer, the original alkoxy group (ethoxy group) is eliminated as ethanol, and deprotonation of the new ester yields the final product. Base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the ester carbonyl group.

| Reactant Alcohol | Catalyst | Potential Product |

|---|---|---|

| Methanol | Acid or Base | Mthis compound |

| Propanol | Acid or Base | Propyl 2-cyanobutanoate |

| Butanol | Acid or Base | Butyl 2-cyanobutanoate |

Aminolysis Reactions

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This reaction is generally slower than hydrolysis and requires heating or catalysis. The ester group of this compound can react with primary or secondary amines to yield the corresponding N-substituted 2-cyanobutanamide.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The leaving group, the ethoxide ion, is then expelled, and a proton transfer from the nitrogen to the ethoxide ion results in the formation of the amide and ethanol.

The reactivity of the amine plays a significant role in the rate of the reaction, with more nucleophilic amines generally reacting faster. This reaction provides a straightforward method for the synthesis of a variety of amides from this compound, which can be valuable intermediates in organic synthesis.

Hydrolysis and Saponification

The ester functionality in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond through the action of water. This process can be catalyzed by either acid or base, leading to different products and reaction characteristics.

Acid-Catalyzed Hydrolysis: Under acidic conditions, such as heating in the presence of a dilute mineral acid like hydrochloric acid, this compound undergoes hydrolysis to yield 2-cyanobutanoic acid and ethanol. This reaction is reversible, and to drive the equilibrium towards the products, a large excess of water is typically used. nih.govchemrxiv.orgorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): When heated with an aqueous solution of a strong base, such as sodium hydroxide, this compound is hydrolyzed in a process known as saponification. rsc.orgnih.gov This reaction is effectively irreversible because the carboxylic acid produced in the final step is deprotonated by the base to form a carboxylate salt. nih.gov The products are an alcohol (ethanol) and the salt of the carboxylic acid (e.g., sodium 2-cyanobutanoate). nih.gov To isolate the free carboxylic acid, the resulting solution must be acidified in a separate step. rsc.org Saponification is generally preferred for preparative hydrolysis of esters due to its irreversibility and the ease of separating the products. nih.gov

| Reaction Type | Catalyst/Reagent | Typical Conditions | Products | Reversibility |

| Acidic Hydrolysis | Dilute Acid (e.g., H₂SO₄, HCl) | Heat (reflux) with excess water | 2-Cyanobutanoic Acid + Ethanol | Reversible |

| Saponification | Strong Base (e.g., NaOH, KOH) | Heat (reflux) | Sodium 2-cyanobutanoate + Ethanol | Irreversible |

Pericyclic and Rearrangement Reactions

While this compound itself does not directly undergo the Cloke-Wilson rearrangement, its derivatives, specifically donor-acceptor cyclopropanes, are key substrates for this transformation. The Cloke-Wilson rearrangement is a thermal or catalyzed isomerization of donor-acceptor cyclopropanes into five-membered rings like 2,3-dihydrofurans.

A relevant application involves the synthesis of cyanofuran carboxylate derivatives. This process begins with a cyclopropane derivative bearing both a cyano group and an ester group, such as a 1-cyanocyclopropane-1-carboxylate. This substrate, upon treatment with a Lewis acid like iodine and a base, undergoes ring-opening followed by cyclization and rearrangement to yield a 4-cyanofuran-3-carboxylate derivative. The reaction is believed to proceed through the formation of an iodine-carbonyl complex, which facilitates the base-mediated ring cleavage.

This rearrangement is a powerful tool in heterocyclic synthesis, transforming readily available cyclopropane derivatives into more complex furan (B31954) systems. The reaction can be catalyzed by various agents, including Brønsted acids, Lewis acids, and transition metal complexes, often under moderate conditions.

The α-carbon of this compound is activated by both the cyano and the ester groups, making the α-proton acidic and enabling the formation of a stabilized carbanion. This nucleophilic character allows it to participate in C-C bond-forming reactions, including the Mannich condensation.

In the context of complex molecule assembly, an intramolecular Mannich reaction of a suitable this compound derivative provides an elegant route to nitrogen-containing heterocyclic structures. Such a derivative would need to contain both an imine or iminium ion precursor and the cyanobutanoate moiety within the same molecule.

The general mechanism involves the following steps:

Formation of an iminium ion from an amine and a carbonyl compound tethered to the main molecular scaffold.

Base-mediated deprotonation of the α-carbon of the this compound unit to generate a nucleophilic enolate.

An intramolecular nucleophilic attack of the enolate on the electrophilic iminium ion.

Cyclization to form a new ring, yielding a complex polycyclic or heterocyclic molecule.

This strategy is highly valuable in synthetic organic chemistry for the stereocontrolled construction of alkaloid skeletons and other complex natural products, where building cyclic systems with defined stereochemistry is crucial.

Mechanistic Investigations of this compound Transformations

Under most environmental or buffered conditions, hydrolysis kinetics typically follow a pseudo-first-order rate law, where the rate of reaction is proportional to the concentration of the ester. The observed pseudo-first-order rate constant (kh) can be expressed as the sum of contributions from neutral, acid-catalyzed, and base-catalyzed pathways:

kh = kA[H⁺] + kN + kB[OH⁻]

where kA, kN, and kB are the rate constants for the acid-catalyzed, neutral, and base-catalyzed reactions, respectively.

Experimental determination of these rate constants can be achieved by monitoring the disappearance of the ester or the appearance of a product over time using techniques like chromatography or spectroscopy. For instance, the rate of alkaline hydrolysis can be followed by conductometric measurements, as the concentration of highly mobile hydroxide ions decreases during the reaction. semanticscholar.org Studies on related compounds have also shown that hydrolysis can be autocatalytic, where the carboxylic acid product catalyzes the reaction, leading to a complex rate profile with an initial induction period followed by acceleration. chemrxiv.orgchemrxiv.org

| Factor | Effect on Hydrolysis Rate | Rationale |

| Temperature | Increases | Provides molecules with sufficient activation energy to react. |

| [H⁺] (low pH) | Increases | Catalyzes the reaction by protonating the carbonyl oxygen. |

| [OH⁻] (high pH) | Increases | The hydroxide ion acts as a nucleophile in the irreversible saponification reaction. |

| Catalyst Conc. | Increases | Higher concentration of catalytic species (e.g., acid, base, phase-transfer catalyst) leads to more frequent catalytic cycles. |

Understanding the detailed mechanism of reactions involving this compound and its derivatives at a molecular level requires the characterization of transition states—the highest energy points along a reaction coordinate. Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for this purpose.

For reactions like the Cloke-Wilson rearrangement, DFT calculations can be used to:

Map the potential energy surface connecting reactants, intermediates, transition states, and products.

Determine the geometries of the transition state structures.

Calculate the activation energy (the energy barrier of the reaction), which is directly related to the reaction rate.

Identifying transition states is crucial for predicting reaction kinetics and understanding chemical reactivity. arxiv.org For example, computational studies on the conjugate addition of ylides to Michael acceptors, an entry point to the Cloke-Wilson rearrangement, have predicted reaction barriers and the Gibbs free energies of activation for competing pathways, such as cyclization versus Wittig olefination. These analyses provide insights that are difficult to obtain experimentally, helping to explain reaction outcomes and guide the design of new synthetic methods. Advanced computational methods can now even use machine learning trained on ab initio data to predict Hessians, dramatically improving the efficiency of transition state optimization. arxiv.org

Role of Solvents and Catalysts in Reaction Outcomes of this compound

The selection of an appropriate solvent is critical in controlling the reaction environment. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism. The polarity of the solvent is a key determinant of reaction efficiency. For instance, in conjugate addition reactions, polar solvents are generally favored as they can enhance the reaction rate. nih.gov This is attributed to the stabilization of charged intermediates or transition states that are common in these reactions. Some modern synthetic approaches also utilize solvent-free conditions, which can offer environmental benefits and sometimes lead to improved reaction rates and yields. organic-chemistry.org

Catalysts play a pivotal role in accelerating reactions and directing them towards a specific outcome. They achieve this by providing an alternative reaction pathway with a lower activation energy. In the context of reactions involving this compound and its analogs, a wide array of catalysts have been employed, ranging from simple bases and acids to complex organometallic compounds and advanced nanomaterials.

Impact on Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration, is a hallmark reaction for this compound and its analogs. The choice of both solvent and catalyst significantly impacts the efficiency and selectivity of this transformation.

A variety of catalysts have been shown to be effective for the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, providing insights into the expected behavior of this compound. These include:

Ionic Liquids: Diisopropylethylammonium acetate (DIPEAc) has been used as an efficient ionic liquid catalyst, promoting high yields of cyanoacrylates. scielo.org.mx

Magnetic Nanoparticles: Magnetic Fe3O4@SiO2 nanoparticles modified with 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) have demonstrated excellent catalytic activity, allowing for easy separation and recycling of the catalyst. researchgate.net

Phosphines: Triphenylphosphine has been utilized as a mild and efficient catalyst for the Knoevenagel condensation under solvent-free conditions, often enhanced by microwave irradiation. organic-chemistry.org

Basic Catalysts: Traditional bases like piperidine and triethylamine (B128534) are also commonly used to facilitate this reaction.

The reaction solvent in Knoevenagel condensations can range from organic solvents to more environmentally benign options like water. The use of water as a solvent is particularly attractive from a green chemistry perspective. Furthermore, solvent-free conditions have been successfully employed, which simplifies the work-up procedure and reduces waste. organic-chemistry.org

The following table summarizes the effect of different catalysts on the Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde, which serves as a model for the reactivity of this compound.

Table 1: Effect of Various Catalysts on the Knoevenagel Condensation of Ethyl Cyanoacetate with Benzaldehyde

| Catalyst | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Triethylamine | Hexane | 6 h | 75 |

| Piperidine | Hexane | 6 h | 82 |

| Piperidine Acetate | Hexane | 6 h | 85 |

| Diisopropylethylammonium Acetate (DIPEAc) | Hexane | 3 h | 91 |

Data is illustrative and compiled from representative studies on ethyl cyanoacetate.

Influence on Michael Addition

The Michael addition, or conjugate addition, of the carbanion derived from this compound to α,β-unsaturated carbonyl compounds is another crucial carbon-carbon bond-forming reaction. The stereochemical outcome of this reaction, leading to the formation of new stereocenters, is highly dependent on the catalyst and solvent system.

Organocatalysis has emerged as a powerful tool for achieving high diastereo- and enantioselectivity in Michael additions. Chiral catalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. For instance, phosphine-containing ruthenium dihydride dendrimers have been used as active catalysts for the diastereoselective Michael addition of ethyl cyanoacetate.

The solvent also plays a critical role in the stereoselectivity of Michael additions. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting the stereochemical outcome. A detailed study on the conjugate addition of dodecanethiol to ethyl propiolate, a reaction analogous in mechanism, revealed a strong correlation between solvent polarity and the E/Z ratio of the product. nih.gov Highly polar solvents favored the formation of the Z-isomer, while nonpolar solvents led to the E-isomer. nih.gov

The following table illustrates the effect of solvent polarity on the stereoselectivity of a Michael-type addition.

Table 2: Influence of Solvent Polarity on the E/Z Ratio in a Michael-type Addition

| Solvent | Dielectric Constant | Conversion (%) | E/Z Ratio |

|---|---|---|---|

| Benzene | 2.27 | 50 | 98/2 |

| Tetrahydrofuran (THF) | 7.58 | 30 | 32/68 |

| Acetone | 20.7 | 74 | 20/80 |

| Acetonitrile (MeCN) | 37.5 | 100 | 25/75 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 100 | 22/78 |

Data derived from a study on the triethylamine-catalyzed addition of dodecanethiol to ethyl propiolate, illustrating the general principle of solvent effects on stereoselectivity in Michael additions. nih.gov

Mechanistic Implications

In asymmetric catalysis, the catalyst and substrate form a transient chiral complex. The solvent can affect the stability and geometry of this complex, which in turn dictates the facial selectivity of the nucleophilic attack. For example, in organocatalyzed Michael additions, hydrogen bonding between the catalyst, substrate, and solvent can play a crucial role in orienting the reactants for a stereoselective transformation. researchgate.net

Applications of Ethyl 2 Cyanobutanoate in Complex Molecule Synthesis

Role in Agrochemical Synthesis

The utility of ethyl 2-cyanobutanoate as a direct precursor or intermediate in the synthesis of agrochemicals, including herbicides, insecticides, and fungicides, is not extensively documented in publicly available scientific literature. While related cyano-ester compounds are known to be valuable building blocks in the creation of various agrochemical products, specific research detailing the pathways and reaction schemes involving this compound for these purposes is limited.

Precursors for Herbicides and Insecticides

There is a notable lack of specific research data on the direct application of this compound as a precursor for the synthesis of commercial herbicides and insecticides. General synthetic methodologies often employ other alkyl cyanoacetates for the construction of heterocyclic and other core structures found in active agrochemical ingredients. However, dedicated studies focusing on the conversion of this compound into herbicidal or insecticidal molecules are not readily found in the reviewed scientific and patent literature.

Materials Science Applications

In the realm of materials science, the application of this compound as a monomer for polymerization or as a precursor for specialty chemicals is not a widely researched area. While related compounds such as ethyl 2-cyanoacrylate are well-known for their polymerization properties, similar studies on this compound are not prevalent.

Monomer in Polymer Synthesis

There is a significant gap in the scientific literature regarding the use of this compound as a monomer in polymer synthesis. The polymerization of vinyl monomers is a common strategy for creating a wide array of polymers with diverse properties. However, specific studies detailing the polymerization of this compound, including the types of polymers formed, their properties, and potential applications, are not available in the reviewed sources. The potential for this compound to act as a comonomer in copolymerization reactions also remains an unexplored area of research.

Precursor for Specialty Chemicals

The conversion of this compound into specialty chemicals is another area where dedicated research is sparse. Specialty chemicals are valued for their unique properties and specific applications in various industries. While the chemical structure of this compound suggests it could be a versatile intermediate for the synthesis of more complex molecules, there is a lack of published research that demonstrates its use as a direct precursor for the production of specific specialty chemicals.

Computational and Theoretical Chemistry Studies of Ethyl 2 Cyanobutanoate

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory provides a sophisticated model for understanding the distribution and energy of electrons within a molecule. unizin.org In contrast to valence bond theory, which localizes electrons between specific atoms, MO theory posits that atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. unizin.org This approach is crucial for explaining the electronic properties and reactivity of compounds like ethyl 2-cyanobutanoate.

The electronic structure of a molecule is described by the arrangement of its electrons in these molecular orbitals. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally indicates a more reactive molecule, as it is energetically more favorable to add electrons to the LUMO or remove them from the HOMO. researchgate.net

For this compound, the presence of both a cyano (-CN) and an ester (-COOEt) group significantly influences its electronic structure. These electron-withdrawing groups affect the electron density distribution across the molecule, impacting its reactivity in various chemical transformations. Theoretical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the energies of the HOMO and LUMO, and thus the HOMO-LUMO gap. researchgate.net These calculations can also be performed considering the effects of different solvents, which can influence the molecular geometry and electronic properties. researchgate.net For instance, studies on similar molecules have shown that the HOMO-LUMO gap can decrease in more polar solvents, suggesting increased reactivity. researchgate.net

Table 1: Key Concepts in Molecular Orbital Theory

| Term | Description | Significance for this compound |

| Molecular Orbital (MO) | A mathematical function describing the wave-like behavior of an electron in a molecule. unizin.org | Describes the delocalized nature of electrons across the this compound structure. |

| Highest Occupied Molecular Orbital (HOMO) | The molecular orbital with the highest energy that is occupied by electrons. nist.gov | Represents the ability of this compound to donate electrons in a reaction. |

| Lowest Unoccupied Molecular Orbital (LUMO) | The molecular orbital with the lowest energy that is not occupied by electrons. nist.gov | Represents the ability of this compound to accept electrons in a reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A key indicator of the chemical reactivity and stability of this compound. |

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become an invaluable tool in chemistry for studying reaction mechanisms and predicting the feasibility of different reaction pathways. researchgate.netresearchgate.net By calculating the energies of reactants, transition states, and products, DFT allows chemists to map out the potential energy surface of a reaction and identify the most likely mechanistic route. nih.gov

In the context of this compound, DFT calculations can elucidate the mechanisms of its various reactions. For example, the synthesis of derivatives of this compound often involves its reaction with other reagents. nih.gov DFT can be used to model these reactions, such as the Michael addition of ethyl acetoacetate (B1235776) to acrylonitrile (B1666552) to form a related cyanobutanoate derivative, by calculating the energies of the intermediates and transition states involved in the enolate formation, nucleophilic attack, and protonation steps.

Furthermore, DFT studies can predict the outcomes of reactions involving this compound. For instance, in the synthesis of heterocyclic compounds, this compound can serve as a key building block. liverpool.ac.uk DFT calculations can help in understanding the regioselectivity and stereoselectivity of these cyclization reactions. The computed energy profiles for different possible pathways can reveal which products are kinetically and thermodynamically favored. researchgate.net

Table 2: Application of DFT in Studying this compound Reactions

| Reaction Type | Information Gained from DFT Calculations |

| Alkylation | Determination of the most favorable site for deprotonation and subsequent alkylation. google.com |

| Arylation | Understanding the mechanism of transition-metal-free direct arylation with diaryliodonium salts. mdpi.com |

| Cyclization | Prediction of the most stable cyclized products and the transition state energies leading to their formation. liverpool.ac.uk |

| Decarboxylation | Elucidation of the mechanism in photoredox-catalyzed reactions. rsc.org |

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com These different arrangements, known as conformers, can have different energies, and their relative populations can significantly influence the physical and chemical properties of a compound. csic.es For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis is essential for understanding its behavior. ncats.ionih.gov

Computational methods, particularly those based on quantum mechanics, are widely used to perform conformational analysis. csic.es By systematically rotating the bonds within the molecule and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers can then be used to calculate their Boltzmann populations at a given temperature, providing insight into the predominant shapes the molecule adopts in solution. csic.es

The stereochemistry of this compound is centered around its chiral carbon (the carbon atom bonded to the cyano, ethyl, ester, and hydrogen groups). ncats.io Computational methods can be used to predict the stereochemical outcome of reactions that form this chiral center. By modeling the transition states leading to the different stereoisomers, the activation energies can be calculated. The stereoisomer formed via the lower energy transition state is predicted to be the major product. This type of analysis is crucial in the design of stereoselective syntheses. mdpi.com

Table 3: Computational Approaches to Conformational and Stereochemical Analysis

| Computational Method | Application to this compound |

| Molecular Mechanics (MM) | A computationally less expensive method for initial conformational searches of flexible molecules. nih.gov |

| Density Functional Theory (DFT) | Provides more accurate energies for the different conformers and transition states. csic.es |

| NMR Chemical Shift Prediction | Comparing calculated NMR chemical shifts for different conformers with experimental data can help identify the most likely conformation in solution. csic.es |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netd-nb.info The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. ijert.org

For derivatives of this compound, QSAR studies can be instrumental in drug discovery and development. nih.govnih.gov For instance, if a series of this compound derivatives exhibit inhibitory activity against a particular enzyme, a QSAR model can be built to understand the structural requirements for this activity. nih.gov This involves calculating a variety of molecular descriptors for each derivative, which can be categorized as 1D, 2D, or 3D descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. researchgate.net

Statistical methods, such as multiple linear regression (MLR) or k-nearest neighbor (kNN), are then used to develop an equation that correlates these descriptors with the observed biological activity. researchgate.netnih.gov A robust QSAR model should not only have good statistical quality for the training set of compounds but also be able to accurately predict the activity of an external test set of compounds. nih.gov Such a validated model can then be used to virtually screen new derivatives of this compound, prioritizing those with the highest predicted activity for synthesis and testing.

Table 4: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

| 1D Descriptors | Molecular weight, atom counts | Basic molecular properties. researchgate.net |

| 2D Descriptors | Topological indices, connectivity indices | Information about the 2D graph of the molecule. researchgate.net |

| 3D Descriptors | van der Waals volume, solvent-accessible surface area | Information about the 3D shape and size of the molecule. ijert.org |

| Physicochemical Properties | LogP (lipophilicity), molar refractivity | Hydrophobic and steric properties. nih.gov |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations can be employed to understand its behavior in different environments. For example, simulations of this compound in a box of water molecules can reveal how the solvent molecules arrange themselves around the solute and how this solvation structure influences the conformation of the this compound molecule. This information is crucial for understanding its solubility and reactivity in aqueous media.

Furthermore, if this compound or its derivatives are being investigated as potential ligands for a protein target, MD simulations can be used to study the ligand-protein interactions in detail. lupinepublishers.com By placing the ligand in the binding site of the protein and simulating the system's dynamics, one can observe the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and estimate the binding free energy. This information is invaluable for understanding the molecular basis of the ligand's activity and for guiding the design of new derivatives with improved binding affinity.

Table 5: Applications of Molecular Dynamics Simulations for this compound

| Simulation System | Information Obtained |

| This compound in solvent | Solvation structure, conformational preferences in solution, diffusion coefficient. |

| This compound derivative bound to a protein | Stability of the binding mode, key protein-ligand interactions, estimation of binding affinity. |

| Aggregation of this compound molecules | Study of self-assembly and potential for nanoparticle formation. |

Analytical and Spectroscopic Characterization of Ethyl 2 Cyanobutanoate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of ethyl 2-cyanobutanoate, specific proton signals confirm the presence of the ethyl and butanoyl moieties. beilstein-journals.org A quartet observed at approximately 4.27 ppm is characteristic of the two protons of the ethyl ester's methylene (B1212753) group (–OCH₂–), which are coupled to the adjacent methyl protons. beilstein-journals.org The methyl protons of the ethyl group appear as a triplet at around 1.33 ppm. beilstein-journals.org The methine proton (–CH(CN)–) gives a signal at approximately 3.46 ppm, appearing as a doublet of doublets due to coupling with the adjacent methylene protons of the butyl group. beilstein-journals.org The methylene protons of the butyl group (–CH₂CH₃) are observed as a multiplet in the range of 1.92-2.07 ppm, and the terminal methyl protons of the butyl group appear as a triplet at about 1.13 ppm. beilstein-journals.org

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum of this compound shows a peak for the carbonyl carbon of the ester at approximately 166.6 ppm and a signal for the nitrile carbon at around 117.5 ppm. beilstein-journals.org The carbon of the ethyl ester's methylene group (–OCH₂–) resonates at about 62.9 ppm, while the methine carbon (–CH(CN)–) is found at approximately 31.6 ppm. beilstein-journals.org The carbon of the ethyl group's methyl is observed at about 14.1 ppm. beilstein-journals.org Two-dimensional (2D) NMR techniques such as COSY and HSQC can be used to further confirm the connectivity between protons and carbons. beilstein-journals.org

¹H and ¹³C NMR Spectroscopic Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| –C O– | - | 166.6 |

| –C N | - | 117.5 |

| –OC H₂CH₃ | 4.27 (q, J = 7.1 Hz, 2H) | 62.9 |

| –C H(CN)– | 3.46 (dd, J = 7.4, 6.1 Hz, 1H) | 31.6 |

| –CH(CN)C H₂CH₃ | 2.07–1.92 (m, 2H) | 15.4 |

| –OCH₂C H₃ | 1.33 (t, J = 7.1 Hz, 3H) | 14.1 |

| –CH(CN)CH₂C H₃ | 1.13 (t, J = 7.4 Hz, 3H) | - |

Data obtained in CDCl₃ at 400 MHz for ¹H and 176 MHz for ¹³C. beilstein-journals.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound displays a strong absorption band around 1732 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. beilstein-journals.org The presence of the nitrile group (C≡N) is confirmed by a sharp, medium-intensity absorption peak at approximately 2246 cm⁻¹. google.com Additionally, C-H stretching vibrations from the alkyl groups are observed in the region of 2983-2937 cm⁻¹. beilstein-journals.org

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretch | ~2246 |

| Ester Carbonyl (C=O) | Stretch | ~1732 |

| Alkyl (C-H) | Stretch | 2983-2937 |

Data obtained from a neat sample. beilstein-journals.orggoogle.com

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the determination of the molecular formula. For this compound, low-resolution mass spectrometry would show a molecular ion peak corresponding to its molecular weight. google.com High-resolution mass spectrometry using electrospray ionization in positive mode (ESI-TOF) for a related compound, ethyl 2-cyano-3-methylbutanoate, has been used to confirm its elemental composition. beilstein-journals.org

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. humanjournals.comresearchgate.net It operates by pumping a liquid solvent mixture (the mobile phase) containing the analyte through a column filled with a solid adsorbent material (the stationary phase). researchgate.net The separation is based on the differential interactions of the analyte components with the stationary phase. researchgate.net

In the context of cyanoacrylates and related compounds, HPLC is utilized for purity assessment and to monitor the progress of chemical reactions. epo.org For instance, the analysis of ethyl 2-cyanoacrylate, a related monomer, is performed using HPLC with ultraviolet (UV) detection. assaytech.com The technique can be run in two primary modes: isocratic, where the mobile phase composition remains constant, and gradient, where the composition is varied during the analysis to achieve better separation of compounds with a wide range of polarities. humanjournals.com Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is the most common type. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of Cyanoacrylate Derivatives This table presents typical parameters and is for illustrative purposes.

| Parameter | Setting |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Detector |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive liquid-solid adsorption technique widely used in organic synthesis. du.ac.in It is employed to determine the number of components in a mixture, check the purity of a compound, and monitor the progress of a reaction. du.ac.in The technique involves spotting the sample onto a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier such as a glass or aluminum plate. The plate is then placed in a sealed chamber with a solvent (eluent), which moves up the plate by capillary action, separating the sample components based on their differential polarity and interaction with the stationary phase. du.ac.in

In the synthesis of derivatives of ethyl 2-cyanoacetate, TLC is a standard method for monitoring the consumption of starting materials. thieme-connect.de The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter in TLC. For example, a derivative, ethyl 2-cyanopropanoate, was reported to have an Rf value of 0.55 in a 1:1 ethyl acetate (B1210297)/hexane (B92381) solvent system. beilstein-journals.org

Table 2: Example TLC Data for an Ethyl 2-Cyanoacetate Derivative

| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value |

|---|

Flash Column Chromatography

Flash column chromatography is a purification technique that improves upon traditional column chromatography by using air pressure to force the solvent through the column more quickly. orgsyn.org This method utilizes silica gel with a smaller particle size (typically 40-63 µm), which provides a higher surface area and leads to more efficient separations. orgsyn.org It is a ubiquitous method in organic chemistry for purifying reaction products. d-nb.info

The crude products from reactions involving ethyl 2-cyanoacetate and its derivatives are frequently purified by flash column chromatography. thieme-connect.de For instance, the purification of this compound derivatives has been achieved using solvent systems such as a gradient of diethyl ether in pentane. thieme-connect.de Similarly, ethyl 2-cyanopropanoate has been purified using a silica column with a 5% ethyl acetate in hexane mixture. beilstein-journals.org The choice of solvent system is critical and is often determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.3 for the target compound in the selected eluent for optimal separation. ucsb.edurochester.edu

Table 3: Flash Column Chromatography Purification Examples

| Compound | Stationary Phase | Eluent System | Reference |

|---|---|---|---|

| This compound derivative | Silica Gel | Diethyl Ether/Pentane (1:9 to 3:7) | thieme-connect.de |

| Ethyl 2-cyanopropanoate | Silica Gel | 5% Ethyl Acetate/Hexane | beilstein-journals.org |

Crystallography and Solid-State Analysis

Crystallography and solid-state analysis provide definitive information about the three-dimensional arrangement of atoms and molecules in a crystalline solid. X-ray diffraction is a primary tool in this field, with single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) being the main techniques. americanpharmaceuticalreview.com These methods are essential for determining the precise molecular structure, conformation, and intermolecular interactions that stabilize the crystal lattice. nih.gov

A detailed structural and spectral study of ethyl 2-cyano-3-N,N-dimethyl amino acrylate, a derivative, has been conducted using X-ray crystallography. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P2(1)/n. The study determined the unit cell parameters and confirmed an almost planar conformation for the molecule in the solid state. Such analyses, often complemented by computational studies like Density Functional Theory (DFT), are crucial for understanding the structure-property relationships of these molecules. nih.gov In cases where single crystals are unavailable, PXRD data can be combined with solid-state NMR and computational methods to determine complex crystal structures. rsc.orgmdpi.com

Table 4: Crystallographic Data for Ethyl 2-cyano-3-N,N-dimethyl amino acrylate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a | 4.26(1) Å |

| b | 11.16(1) Å |

| c | 19.63(3) Å |

| β | 95.5(1)° |

Data sourced from a study on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry, providing a powerful tool for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most prominent examples.

GC-MS is used for the analysis of volatile and thermally stable compounds. academicjournals.org The sample is vaporized and separated in a gas chromatograph before being fragmented and detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the fragments, allowing for structural elucidation and identification. rjptonline.org

LC-MS is suitable for a wider range of compounds, including those that are non-volatile or thermally labile. chromatographyonline.com It is particularly useful in biological and pharmaceutical analysis. A study on ethyl 2-cyanoacrylate (ECA) used LC/MS/MS to identify its covalent binding sites on human hemoglobin, demonstrating the technique's ability to characterize adducts in complex biological matrices. nih.gov Furthermore, LC-MS has been used to confirm the identity of synthesized this compound and its precursor, ethyl 2-cyanopropanoate, by providing their mass-to-charge ratios. beilstein-journals.org High-resolution mass spectrometry (HR-MS) coupled with these techniques can provide highly accurate mass measurements, further confirming the elemental composition of the molecules. beilstein-journals.org

Table 5: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Technique | Ionization Mode | Observed m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| Ethyl 2-cyanopropanoate | LC-MS | - | 227.8 | beilstein-journals.org |

| Ethyl 2-cyanopropanoate | HR-MS | ESI-TOF | 128.0713 | beilstein-journals.org |

| Benzyl 2-benzyl-4-cyanobutanoate Derivative | GC-MS (EI) | - | 231 (M⁺) | rsc.org |

Emerging Research Areas and Future Directions

Sustainable Chemistry and Circular Economy Principles for Ethyl 2-Cyanobutanoate

The integration of sustainable chemistry and circular economy principles into the synthesis and application of this compound is a growing area of research. Efforts are being made to develop greener synthetic routes and to utilize the compound in ways that minimize environmental impact.

One approach involves the use of bio-based and enzymatic methods for its synthesis. echemi.com These methods aim to replace traditional chemical processes with more environmentally friendly alternatives. For instance, the use of immobilized enzyme technology is being explored for the development of green synthesis methods. echemi.com

Another key aspect is the development of processes that reduce waste and energy consumption. Research into solvent-free mechanochemical synthesis using ball mills has shown promising results for related compounds, achieving high yields without solvent waste. Overheating during synthesis can lead to undesirable side reactions like decarboxylation or hydrolysis of the cyano group, highlighting the need for energy-efficient and controlled reaction conditions. The principle of a circular economy is also being applied through the investigation of hydrolysis and subsequent decarboxylation of related malonates, which can form ethyl 4-cyanobutanoate, demonstrating a potential pathway for recycling and reuse. akjournals.com

Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Research is focused on both metal-based and organocatalytic approaches to achieve a wide range of chemical transformations.

Recent studies have explored the use of copper(II) and iron(III) complexes as catalysts for various organic reactions. rsc.org For instance, a novel catalytic system based on Cu(II) and a chiral bisphosphine dioxide ligand has been successfully used for the asymmetric α-arylation of related carbonyl compounds. mdpi.com This method allows for the synthesis of α-chiral tertiary carbon-containing carbonyl compounds in excellent yields and with high enantioselectivity under mild conditions. mdpi.com Furthermore, the catalytic hydrogenation of derivatives of this compound has been shown to be highly dependent on the type of catalyst used, leading to the selective formation of different heterocyclic structures. researchgate.net

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral organocatalysts, such as L-proline derivatives, have been used to facilitate asymmetric Michael additions, producing enantiomerically enriched products.

Application in Complex Supramolecular Architectures

The unique structural features of this compound and its derivatives make them attractive building blocks for the construction of complex supramolecular architectures. The cyano and ester functional groups can participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are essential for the self-assembly of supramolecular structures.

Research in this area is exploring the use of this compound derivatives in the formation of metal-organic frameworks (MOFs) and other coordination polymers. The ability of the cyano group to coordinate with metal ions, coupled with the potential for the ester group to engage in further interactions, allows for the design of intricate and functional supramolecular assemblies. These structures have potential applications in areas such as gas storage, catalysis, and sensing.

Exploration of Bio-inspired Synthesis and Applications

Bio-inspired synthesis is an emerging field that draws inspiration from natural processes to develop new chemical methodologies. In the context of this compound, this involves mimicking enzymatic reactions and biological pathways to achieve highly selective and efficient syntheses. chimia.ch

The use of this compound as a starting material in the total synthesis of natural products is an active area of research. For example, it has been utilized in the synthesis of katsubenitrile, a key intermediate in the production of certain indole (B1671886) alkaloids. mdpi.com This demonstrates the compound's utility as a versatile building block in the construction of complex, biologically relevant molecules. mdpi.com Furthermore, bio-inspired approaches are being used to design catalytic systems for CO2 reduction, where understanding the active sites of enzymes can inform the development of synthetic catalysts. chimia.ch

Advanced Material Development from this compound Scaffolds

The functional groups present in this compound provide a scaffold for the development of advanced materials with unique properties. chembk.com The ability to undergo polymerization and participate in various chemical transformations makes it a valuable precursor for a range of materials.

Radical polymerization of related alkyl 2-cyanoacrylates is a key method for producing polymers with applications in adhesives and other areas. mdpi.com While the anionic polymerization of cyanoacrylates is well-known for producing "super glues," radical polymerization offers a more controlled method for creating polymers with specific properties. mdpi.com this compound and its derivatives are also being investigated as building blocks for the synthesis of specialty chemicals and materials, including liquid crystals and optical materials. chembk.comsmolecule.com The presence of both a benzoyl and a cyano group in some derivatives provides unique reactivity for creating complex molecules and functional materials. smolecule.com

Q & A

Q. What gaps exist in understanding the environmental fate of this compound, and how can they be addressed experimentally?

- Methodological Answer : Conduct biodegradation assays using soil or microbial consortia under aerobic/anaerobic conditions. Quantify metabolites via LC-MS/MS and compare to predictive models (e.g., EPI Suite). Assess ecotoxicity using Daphnia magna or algae growth inhibition tests. Publish datasets to fill literature gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.